molecular formula C15H13N3OS B2491076 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol CAS No. 29213-07-8

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol

Cat. No. B2491076
CAS RN: 29213-07-8
M. Wt: 283.35
InChI Key: HIPWOSXSDRYMFG-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a category of chemicals that incorporate triazole and naphthol moieties. Triazoles are known for their diverse pharmacological activities, and naphthols for their role in dye chemistry and as intermediates in organic synthesis. The specific combination of these groups in "3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol" suggests a compound with significant potential for applications in material science, catalysis, and possibly pharmacology, excluding direct drug use and dosage considerations as per the guidelines.

Synthesis Analysis

The synthesis of triazole-naphthol derivatives typically involves multistep reactions, starting from readily available precursors such as naphthol and appropriate triazole derivatives. For example, reactions involving condensation, cyclization, and substitution might be key steps in synthesizing such a compound. Studies related to the synthesis of similar compounds involve palladium-catalyzed allylations and direct use of allylic alcohols for introducing the allyl group into naphthol derivatives (Kimura, Fukasaka, & Tamaru, 2006).

Molecular Structure Analysis

The molecular structure of triazole-naphthol compounds is characterized by spectroscopic methods such as NMR, IR, and MS. These techniques provide detailed information about the molecular skeleton, functional groups, and the spatial arrangement of atoms. For instance, a study on a related compound employed NMR and IR spectroscopy to confirm the structure of a newly synthesized compound, emphasizing the importance of these analytical techniques in characterizing such molecules (Asiri & Khan, 2010).

Chemical Reactions and Properties

Compounds with triazole and naphthol groups participate in a variety of chemical reactions. These include nucleophilic substitutions, where the mercapto (–SH) group can act as a nucleophile, and electrophilic additions, particularly involving the allyl group. The presence of these functional groups indicates reactivity towards forming complexes with metals, undergoing oxidation-reduction reactions, and participating in coupling reactions for further functionalization.

Physical Properties Analysis

The physical properties of such compounds would be influenced by the presence of both triazole and naphthol rings. These properties include solubility in organic solvents, melting points, and crystallinity, which can be crucial for their application in synthesis and material science. The compound's specific structure would suggest moderate to low solubility in water, with better solubility in polar organic solvents.

Chemical Properties Analysis

The chemical properties of "this compound" would be significantly defined by its functional groups. The mercapto and allyl groups confer redox activity and potential for cross-linking reactions, respectively. The triazole ring could engage in coordination chemistry, acting as a ligand to metal ions, which is supported by research on similar compounds (Gaber, El-Ghamry, Fathalla, & Mansour, 2018).

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

A variety of synthesis methods for compounds related to 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol have been explored. For instance, a technique involving direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides was described, highlighting the reactivity and potential for creating a range of derivatives Georgiyants et al., 2014. Another study discussed the synthesis of 1,2,4-triazole and naphthalene analogs, demonstrating the chemical versatility of these compounds Desai et al., 2011.

Biological and Biomedical Applications

Antimicrobial and Antitumor Activity

Compounds structurally related to this compound have shown promising antimicrobial and antitumor properties. Some derivatives were found to inhibit various bacterial and fungal strains effectively, indicating potential applications in antimicrobial treatments Desai et al., 2011. Additionally, a series of benzofuryl-substituted 1,2,4-triazoles, which share structural similarities, exhibited antitumor activity, suggesting their potential in cancer treatment Kaldrikyan et al., 2009.

properties

IUPAC Name

3-(3-hydroxynaphthalen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-7-18-14(16-17-15(18)20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWOSXSDRYMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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